molecular formula C19H19N3O2 B2774030 N-(2,5-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide CAS No. 1116017-14-1

N-(2,5-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Cat. No. B2774030
CAS RN: 1116017-14-1
M. Wt: 321.38
InChI Key: RXGQEHHQVBBWIR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as DMQA, is a small molecule drug compound that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which may share structural similarities with the compound , were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared with the positive control 5-FU. Molecular docking methodology was performed, revealing similar binding modes to known inhibitors, suggesting potential mechanisms of action through inhibition of specific kinase activities (Ibrahim A. Al-Suwaidan et al., 2016).

Structural Aspects and Properties

The structural aspects of two amide-containing isoquinoline derivatives were studied, demonstrating how minor alterations in the molecular structure can influence the formation of gels and crystalline solids upon treatment with different acids. These findings underscore the importance of structural modifications in determining the physical properties of such compounds, which could be relevant for drug formulation and delivery applications (A. Karmakar, R. Sarma, J. Baruah, 2007).

Vibrational Spectroscopy and Molecular Docking Studies

A detailed vibrational study of a related quinazolinone compound was reported, utilizing FT-IR and FT-Raman spectroscopy alongside DFT calculations. This research provides insights into the structural characteristics and potential interaction mechanisms of such molecules with biological targets, as indicated by molecular docking results which suggest inhibitory activity against specific protein complexes (A. El-Azab et al., 2016).

Therapeutic Efficacy in Viral Infections

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, indicating the potential of similar compounds for treating viral infections (Joydeep Ghosh et al., 2008).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)22-18(23)11-24-19-15-6-4-5-7-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGQEHHQVBBWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

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